Product packaging for Ethyl 2-(4-bromo-2-nitrophenyl)acetate(Cat. No.:CAS No. 199328-35-3)

Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Cat. No.: B1324325
CAS No.: 199328-35-3
M. Wt: 288.09 g/mol
InChI Key: VZLHDZQLBGMIGO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 199328-35-3) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features both a bromo and a nitro substituent on the phenyl ring, making it a versatile building block for constructing more complex molecules through various coupling and substitution reactions . It is cited in patent literature as a key precursor in synthetic routes, including for the development of pharmaceutical compounds . With a molecular formula of C 10 H 10 BrNO 4 and a molecular weight of 288.10 g/mol, it is characterized by its liquid state at room temperature . Researchers can identify the compound using its canonical SMILES string, CCOC(=O)CC1=CC=C(Br)C=C1 N+ [O-] . This product is supplied with a high purity of 98% . Handling and Safety: This compound requires careful handling. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO4 B1324325 Ethyl 2-(4-bromo-2-nitrophenyl)acetate CAS No. 199328-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromo-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLHDZQLBGMIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631518
Record name Ethyl (4-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199328-35-3
Record name Ethyl (4-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Development

Strategies for the Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate and its Structural Analogues

The synthesis of the target ester and its parent acid, 4-bromo-2-nitrophenylacetic acid, can be achieved through several strategic routes, each starting from different precursors and employing distinct chemical transformations.

Multi-Step Approaches to 4-Bromo-2-nitrophenylacetic Acid and its Esters

A common and well-documented approach begins with 4-bromotoluene. This multi-step synthesis involves a series of standard organic reactions to build the desired functionality. google.com

The general sequence is as follows:

Nitration: 4-bromotoluene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 4-bromo-2-nitrotoluene. google.com

Benzylic Bromination: The methyl group of 4-bromo-2-nitrotoluene is then brominated, typically using N-bromosuccinimide (NBS) and a radical initiator, to form 4-bromo-2-nitrobenzyl bromide. google.com

Cyanation: The benzylic bromide is converted to the corresponding nitrile, 4-bromo-2-nitrophenylacetonitrile, through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide. google.com

Hydrolysis: The nitrile group is hydrolyzed under strong acidic conditions (e.g., 50% sulfuric acid) to yield the carboxylic acid, 4-bromo-2-nitrophenylacetic acid. google.com

Esterification: Finally, the carboxylic acid is converted to the target compound, this compound, through Fischer esterification, reacting it with ethanol (B145695) in the presence of an acid catalyst. jove.com

Utilization of 4-Bromo-2-nitrochlorotoluene as a Key Intermediate

The key steps in this process are:

Organosodium Compound Formation: 4-bromo-2-nitrochlorotoluene reacts with metallic sodium in an organic solvent (such as tetrahydrofuran or dibutyl ether) to form a 4-bromo-2-nitrotolyl sodium intermediate. google.comgoogle.com

Rearrangement: This intermediate undergoes a rearrangement upon heating to form the more stable 4-bromo-2-nitrobenzyl sodium. google.comgoogle.com

Carboxylation: The 4-bromo-2-nitrobenzyl sodium is then carboxylated by bubbling carbon dioxide gas through the reaction mixture, which forms sodium 4-bromo-2-nitrophenylacetate. google.comgoogle.com

Acidification and Esterification: The resulting sodium salt is acidified with a dilute acid (e.g., hydrochloric acid) to produce 4-bromo-2-nitrophenylacetic acid. google.comgoogle.com This acid can then be esterified with ethanol to yield this compound.

This method is noted for its simple synthesis, mild reaction conditions, and high conversion rate, making it suitable for industrial-scale production. google.comgoogle.com

Table 1: Synthesis of 4-Bromo-2-nitrophenylacetic Acid via 4-Bromo-2-nitrochlorotoluene

Step Reagents Intermediate/Product Typical Yield
1 & 2 4-bromo-2-nitrochlorotoluene, Sodium metal, Organic solvent (e.g., THF) 4-bromo-2-nitrobenzyl sodium High Conversion
3 Carbon dioxide Sodium 4-bromo-2-nitrophenylacetate -
4 Dilute HCl or H₂SO₄ 4-bromo-2-nitrophenylacetic acid 96-97% (from benzyl (B1604629) sodium)

Derivatization from Dimethyl 2-(4-bromo-2-nitrophenyl)malonate

Another potential synthetic strategy involves the derivatization of a malonic ester precursor, such as Dimethyl 2-(4-bromo-2-nitrophenyl)malonate. While specific literature for the 4-bromo isomer is sparse, the general transformation is a standard procedure in organic synthesis. This approach would typically involve two main steps:

Synthesis of the Malonate: This precursor can be synthesized through the nucleophilic aromatic substitution of a suitable starting material, like 1,4-dibromo-2-nitrobenzene, with dimethyl malonate in the presence of a base.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester can then be hydrolyzed to the corresponding dicarboxylic acid. Subsequent heating leads to decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide, yielding 4-bromo-2-nitrophenylacetic acid. This acid is then esterified as previously described.

A transition-metal-free decarboxylation coupling process has been described for similar malonates, which merges hydrolysis, decarboxylation, and subsequent substitution in one process. rsc.org This highlights a potential pathway for efficiently converting the malonate intermediate to the desired phenylacetic acid structure.

Exploration of Alternative Synthetic Routes for Substituted Ethyl Phenylacetates

Research into the synthesis of substituted phenylacetic acids and their esters is ongoing, with a focus on developing more efficient, environmentally friendly, and versatile methods.

Alternative strategies that could be adapted for the synthesis of the target compound or its analogues include:

Palladium-Catalyzed Carbonylation: This method involves the carbonylation of benzyl chlorides or similar derivatives. researchgate.netresearchgate.net For example, 2,4-dichlorobenzyl chloride can be converted to 2,4-dichlorophenylacetic acid in high yield using a palladium catalyst and carbon monoxide. researchgate.net This approach could potentially be applied to 4-bromo-2-nitrobenzyl bromide.

Suzuki Coupling Reactions: For building complex aryl-acetic acid structures, palladium-catalyzed Suzuki coupling reactions between an aryl boronic acid and an alkyl halide have been explored. inventivapharma.com This Csp²-Csp³ coupling allows for the modular synthesis of various substituted phenylacetic acids. inventivapharma.com

Improved Nitration and Halogenation: A patent describes an improved synthesis of 2-nitro-4-substituted phenylacetic acids starting from a 4-substituted halobenzene. google.com The process involves nitration, followed by substitution with an excess of ethyl cyanoacetate under alkaline conditions, reaction with concentrated hydrochloric acid to form the benzyl cyanide, and subsequent hydrolysis. google.com

These alternative routes offer flexibility and can avoid some of the harsh reagents or multi-step processes of more traditional methods.

Optimization of Reaction Conditions for Improved Efficiency and Purity

The efficiency, selectivity, and purity of the final product in the synthesis of this compound are highly dependent on the reaction conditions. Key factors include the choice of solvent and the catalytic system employed.

Solvent Effects and Catalytic Systems in Esterification and Aromatic Substitution Reactions

Aromatic Substitution (Nitration): The nitration of 4-bromotoluene is a critical step in one of the primary synthetic routes. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids.

Catalyst: Sulfuric acid acts as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent. masterorganicchemistry.comcerritos.edu

Solvent: The reaction is often run without an additional organic solvent, with the acid mixture serving as the reaction medium. However, in related nitrations, the choice of solvent can influence the regioselectivity (the ortho/para/meta ratio of products). nih.gov For instance, nitrations in polar solvents like nitromethane can yield different isomer ratios compared to those in chlorinated solvents. nih.gov The use of solid acid catalysts, such as zeolites, is also being explored to improve selectivity and create more environmentally friendly processes. researchgate.net

Esterification: The final step in several synthetic routes is the Fischer esterification of 4-bromo-2-nitrophenylacetic acid with ethanol. This is a reversible reaction, and its efficiency is governed by equilibrium control. chemguide.co.ukmasterorganicchemistry.com

Catalyst: Strong acids like sulfuric acid or tosic acid are commonly used as catalysts. masterorganicchemistry.com They work by protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the alcohol. mdpi.com Heterogeneous catalysts, such as supported iron oxide nanoparticles, are also effective and offer the advantage of easy recovery and reuse. nih.gov

Solvent Effects: The equilibrium can be shifted toward the product (the ester) by using an excess of the alcohol (ethanol), which also serves as the solvent. jove.com Alternatively, removing water as it is formed, for example by using a Dean-Stark apparatus, can also drive the reaction to completion. jove.com The reaction is generally slower for sterically hindered carboxylic acids or alcohols. jove.com

Table 2: General Solvent and Catalyst Effects in Key Synthetic Steps

Reaction Type Key Parameters Effect on Reaction Examples
Electrophilic Aromatic Nitration Catalyst System Generates the active electrophile (NO₂⁺). masterorganicchemistry.com H₂SO₄/HNO₃, Zeolites masterorganicchemistry.comresearchgate.net
Solvent Polarity Can influence isomer distribution (regioselectivity). nih.gov Nitromethane, Dichloromethane nih.gov
Fischer Esterification Acid Catalyst Protonates the carbonyl, activating it for nucleophilic attack. mdpi.com H₂SO₄, TsOH, Solid acids masterorganicchemistry.comnih.gov
Reactant Concentration Using excess alcohol as a solvent shifts equilibrium to favor product formation. jove.com Excess Ethanol

Influence of Temperature and Pressure on Reaction Kinetics and Yields

A comprehensive review of available scientific literature and patent databases did not yield specific studies detailing the influence of temperature and pressure on the reaction kinetics and yields for the synthesis of this compound. While general principles of chemical kinetics suggest that temperature would have a significant impact on the rate of the esterification reaction to form this compound, and pressure might play a role in reactions involving gaseous reagents or intermediates, no empirical data or kinetic models specific to this compound could be located.

Research into the synthesis of the precursor, 4-bromo-2-nitrophenylacetic acid, indicates that the reaction temperature is a controlled parameter, but detailed kinetic studies linking temperature variations to reaction rates and yields are not provided in the available documentation. For instance, a patented method for synthesizing 4-bromo-2-nitrophenylacetic acid specifies reaction temperatures for different steps, such as controlling the initial reaction with sodium metal at 20°C and subsequent heating to 80-100°C for a rearrangement step. However, this information pertains to the precursor and does not offer insight into the kinetics of the final esterification to produce this compound.

Therefore, a detailed analysis with data tables and specific research findings on the influence of temperature and pressure on the reaction kinetics and yields for the synthesis of this compound cannot be provided at this time due to a lack of available scientific literature on the subject.

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Bromo- and Nitro-Substituted Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. numberanalytics.com This mechanism differs significantly from SN1 and SN2 reactions common in aliphatic chemistry, as it typically proceeds through a two-step addition-elimination sequence. wikipedia.orglibretexts.org The presence of both a bromo and a nitro substituent on the phenyl ring of "Ethyl 2-(4-bromo-2-nitrophenyl)acetate" makes it a prime candidate for undergoing SNAr reactions.

The feasibility and rate of an SNAr reaction are profoundly influenced by the nature of the substituents on the aromatic ring and the identity of the leaving group. numberanalytics.com

Activating Groups: The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), which activate the ring towards nucleophilic attack. numberanalytics.com The nitro group (–NO2) is one of the most powerful activating groups commonly encountered. wikipedia.orgnumberanalytics.com For activation to be effective, the EWG must be positioned ortho or para to the leaving group. wikipedia.orgstackexchange.com This positioning allows the negative charge that develops during the reaction to be delocalized onto the EWG through resonance, thereby stabilizing the key intermediate. wikipedia.orgstackexchange.com In the case of "this compound," the nitro group is ortho to the carbon atom bearing the ethyl acetate (B1210297) group and para to the bromo substituent, strongly activating the ring for nucleophilic attack at the position of the bromine.

The mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgnih.gov The stability of this complex is crucial to the reaction's progress, and the delocalization of the negative charge onto the ortho/para nitro group is the primary stabilizing factor. libretexts.orgstackexchange.com

Leaving Groups: A good leaving group is required to depart from the Meisenheimer complex in the second, typically faster, step of the reaction, which restores the aromaticity of the ring. nih.gov The ability of a substituent to act as a leaving group is related to its stability as an anion. Halides are common leaving groups in SNAr reactions, with their leaving group ability generally following the trend I > Br > Cl > F. numberanalytics.com The bromo group in the subject molecule is therefore considered a good leaving group for this type of reaction.

While halogens are the more conventional leaving groups in SNAr reactions, the nitro group itself can be displaced under certain conditions, a process known as nitro-group displacement or denitration. researchgate.netrsc.org This typically requires strong activation from other electron-withdrawing groups on the ring and may be favored with specific types of nucleophiles.

For instance, studies on 2,2′,4,4′-tetranitrobenzophenone have shown that the ortho-nitro groups are displaced by primary aromatic amines, while methoxide (B1231860) anions tend to displace the para-nitro groups. rsc.org This demonstrates that the regioselectivity and feasibility of nitro group displacement can be influenced by the nature of the attacking nucleophile. The nitro group's ability to be displaced is attributed to its capacity to leave as the stable nitrite (B80452) ion (NO2-). researchgate.net Kinetic investigations of such reactions are complex, but they confirm that the fundamental SNAr mechanism, involving the formation of a Meisenheimer complex, is operative. The rate of displacement is dependent on factors such as the stability of the intermediate, the nucleophilicity of the attacking species, and the reaction conditions.

Acyl Transfer Reaction Mechanisms of Related Nitrophenyl Esters

The ester functionality in "this compound" is structurally related to a class of compounds, nitrophenyl esters, that are extensively used as model substrates in studies of acyl transfer reactions, including ester hydrolysis. acs.org p-Nitrophenyl acetate (PNPA) is a prototypical substrate for these mechanistic investigations. acs.orgnih.gov

The hydrolysis of esters, a form of acyl transfer, has long been debated in terms of its precise mechanism, with two primary pathways proposed: a stepwise mechanism and a concerted mechanism. acs.org

The stepwise mechanism is the classical pathway, proceeding through a distinct tetrahedral intermediate. acs.orgmdpi.com In this process, the nucleophile (e.g., a hydroxide (B78521) ion) attacks the carbonyl carbon to form a tetrahedral addition intermediate. This intermediate then collapses in a subsequent step, expelling the leaving group (the phenoxide). Depending on the reaction conditions and the basicity of the nucleophile and leaving group, either the formation of the intermediate or its breakdown can be the rate-determining step. mdpi.com

The concerted mechanism , in contrast, does not involve a stable intermediate. Instead, the nucleophilic attack and the departure of the leaving group occur simultaneously through a single tetrahedral transition state. acs.orgacs.org It has been argued that for esters with good leaving groups, such as aryloxides, the hydrolysis may favor a concerted pathway. acs.org

Distinguishing between these mechanisms often relies on detailed kinetic analysis. For example, Brønsted and Hammett plots can provide insights into the charge development in the transition state. mdpi.com Theoretical studies using density functional theory (DFT) for the alkaline hydrolysis of p-nitrophenyl acetate have suggested that the reaction proceeds through a concerted transition state, emphasizing the indispensable role of the solvent in shaping this pathway. acs.org The choice between a stepwise and concerted mechanism can be subtle and may depend on the specific ester, the nucleophile, and the solvent system. scholaris.ca

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the transition state structures of chemical reactions, including ester hydrolysis. acs.orgacs.org By measuring the reaction rates of molecules containing heavier isotopes at specific positions, researchers can infer the extent of bond breaking and bond formation in the rate-determining step.

Studies on the acyl transfer from p-nitrophenyl acetate (PNPA) to various nucleophiles have provided a wealth of information. acs.orgusu.edu Key isotope effects measured include:

Leaving Group 18O KIE (18klg): A value significantly greater than unity indicates substantial breaking of the bond to the leaving group in the transition state. acs.org

Carbonyl 18O KIE (18kcarbonyl): This effect reflects changes in the bonding environment of the carbonyl oxygen.

Carbonyl 13C KIE (13k): Provides information about changes in bonding at the central carbonyl carbon.

β-Deuterium KIE (Dk): An inverse effect (value < 1) is often indicative of a change in hybridization at the carbonyl carbon from sp2 to sp3. acs.org

Nitro Group 15N KIE (15k): Measures the change in bonding at the nitro group nitrogen, which can reflect changes in charge delocalization in the leaving group. acs.org

A study on the reaction of PNPA with hydroxylamine (B1172632) revealed a pH-dependent change in mechanism. At low pH, the data were consistent with a stepwise mechanism where the breakdown of the tetrahedral intermediate is rate-limiting, while at high pH, the results pointed to a concerted mechanism with the expulsion of the nitrophenolate ion occurring simultaneously with the nucleophilic attack. acs.org

Table 1: Kinetic Isotope Effects for the Acyl Transfer from p-Nitrophenyl Acetate (PNPA) to Hydroxylamine at Different pH Values

Isotope EffectValue at pH 6.0Value at pH 12.0Interpretation
Leaving Group 18O1.03101.0074Significant C-O bond cleavage at low pH; less cleavage in the transition state at high pH.
Carbonyl 18O1.00821.0008Greater change in carbonyl bond order at low pH.
β-Deuterium0.96440.9516Inverse effect suggests sp2 to sp3 rehybridization in the transition state at both pH values.
Carbonyl 13C1.02871.0337Significant bonding changes at the carbonyl carbon under both conditions.
Nitro Group 15N1.00091.0011Small effect, indicating minor changes at the nitro group in the transition state.

Data sourced from Hess et al. (1997). acs.org

Enzymes, particularly esterases and proteases, catalyze the hydrolysis of esters with remarkable efficiency and specificity under physiological conditions. nih.govresearchgate.net Aryl esters like p-nitrophenyl acetate are frequently used as chromogenic substrates to study the mechanisms of these enzymes. nih.govnih.gov

A common enzymatic strategy is covalent catalysis , where the enzyme uses a nucleophilic residue in its active site (e.g., serine, cysteine, or aspartate) to attack the ester's carbonyl carbon. This attack forms a transient covalent acyl-enzyme intermediate, releasing the alcohol or phenol (B47542) portion of the substrate. nih.govnih.gov In a second step, a water molecule, often activated by other active site residues acting as general bases, hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid product.

For example, the thiolase enzyme OleA utilizes an active site cysteine (C143) to which the acyl group from a p-nitrophenyl ester is transferred. nih.gov Similarly, studies on β-galactosidase-catalyzed hydrolysis of nitrophenyl galactosides suggest a mechanism involving the formation of a covalent galactosyl-enzyme intermediate. nih.gov

Another key strategy is general acid-base catalysis . Aspartic proteases, for instance, use a pair of carboxylic acid residues in their active site to activate a water molecule, making it a more potent nucleophile for a direct attack on the substrate's carbonyl group. nih.gov Synthetic mimics of these enzymes have been developed that can hydrolyze p-nitrophenyl acetate under acidic conditions by creating a localized high concentration of hydroxide ions within the active site. nih.gov These studies underscore the sophisticated mechanisms enzymes have evolved to facilitate acyl transfer reactions.

Rearrangement Reactions Associated with the Phenylacetate (B1230308) Core

The phenylacetate core of the target molecule can undergo several types of rearrangement reactions, influenced by the nature and position of the substituents on the aromatic ring. These reactions are often initiated by the generation of a reactive intermediate, which then reorganizes to a more stable structure.

The Lossen rearrangement is a classical organic reaction that converts a hydroxamic acid or its derivative into an isocyanate, which can then be transformed into other functional groups such as amines or ureas. rsc.orgwikipedia.org The reaction is typically mediated by base or heat and proceeds through a concerted mechanism involving the migration of the R group from the carbonyl carbon to the nitrogen atom, with the concomitant expulsion of a carboxylate leaving group. wikipedia.org

For a hydroxamic acid derived from this compound, the migrating group would be the 4-bromo-2-nitrophenylacetyl moiety. The rate and facility of the Lossen rearrangement are significantly influenced by the electronic nature of the substituents on the migrating aryl ring. numberanalytics.com In general, electron-donating groups on the aromatic ring facilitate the migration by stabilizing the electron-deficient transition state of the rearrangement, thus increasing the reaction rate. numberanalytics.comstackexchange.com Conversely, electron-withdrawing groups tend to retard the reaction by destabilizing this transition state. numberanalytics.com

In the case of the 4-bromo-2-nitrophenyl group, both the nitro and bromo substituents are strongly electron-withdrawing. The nitro group, in particular, is a powerful deactivating group, and its presence is expected to significantly decrease the migratory aptitude of the phenyl ring. stackexchange.com The bromo substituent also contributes to the deactivation of the ring through its inductive effect. Therefore, it is anticipated that the Lossen rearrangement of the corresponding hydroxamic acid would be considerably slower compared to analogous compounds bearing electron-donating or unsubstituted phenyl rings.

Table 1: Expected Influence of Substituents on the Rate of Lossen Rearrangement of Aryl-Substituted Hydroxamic Acids

Substituent on Phenyl RingElectronic EffectExpected Effect on Rearrangement Rate
4-MethoxyElectron-donatingIncrease
4-MethylElectron-donatingIncrease
UnsubstitutedNeutralBaseline
4-ChloroElectron-withdrawingDecrease
4-NitroStrongly electron-withdrawingSignificant Decrease
4-Bromo-2-nitro Strongly electron-withdrawing Significant Decrease

The mechanism of the Lossen rearrangement begins with the deprotonation of the hydroxamic acid by a base to form the hydroxamate anion. This is followed by the key rearrangement step where the aryl group migrates to the nitrogen, leading to the formation of an isocyanate intermediate. This intermediate can then be trapped by various nucleophiles.

The presence of nitro and bromo substituents on the phenyl ring of this compound can also lead to other types of aromatic rearrangements, particularly under acidic conditions. For instance, acid-catalyzed rearrangements of substituted nitrophenols have been observed, involving the migration of the nitro group. rsc.org

In a strongly acidic medium, such as trifluoromethanesulfonic acid, it is conceivable that the 2-nitro group on the phenylacetate core could undergo an intramolecular migration. rsc.org This type of rearrangement is thought to proceed through a Wheland intermediate, formed by the protonation of the aromatic ring. The stability of this intermediate and the energy barrier for the nitro group migration would be influenced by the presence of the bromo substituent and the acetate side chain. The bromo group, being deactivating, might influence the position of protonation and the subsequent rearrangement pathway.

Furthermore, skeletal rearrangements of the aromatic ring itself, although less common, cannot be entirely ruled out under harsh reaction conditions. Such rearrangements could potentially lead to the formation of isomeric products with different substitution patterns on the phenyl ring. The electronic effects of both the nitro and bromo groups would play a crucial role in directing the course of any such skeletal reorganization.

Reductive Cyclization Pathways of Nitroaryl-Substituted Compounds

The nitro group in this compound is a key functional group that can participate in reductive cyclization reactions, leading to the formation of various heterocyclic systems. These reactions are often mediated by a base and involve an intramolecular nucleophilic attack.

Base-mediated intramolecular cyclization of ortho-nitroaryl compounds is a well-established method for the synthesis of nitrogen-containing heterocycles. nih.govrsc.org In the case of this compound, the presence of the ester group provides a potential nucleophilic center that can participate in such a cyclization.

The reaction is typically initiated by the deprotonation of the α-carbon of the acetate group by a suitable base, generating a carbanion. This carbanion can then act as an intramolecular nucleophile, attacking the carbon atom bearing the nitro group or an adjacent carbon atom on the aromatic ring. The strong electron-withdrawing nature of the nitro group facilitates this nucleophilic attack by activating the aromatic ring towards such reactions.

One plausible pathway involves the intramolecular condensation of the enolate of the ester with the nitro group, which upon reduction can lead to the formation of an N-hydroxyoxindole derivative. The base plays a critical role not only in generating the nucleophilic enolate but also in mediating the subsequent steps of the cyclization and dehydration.

Table 2: Plausible Products from Base-Mediated Cyclization of this compound

Product TypeKey IntermediateDriving Force
N-HydroxyoxindoleEnolate of the esterIntramolecular nucleophilic addition to the nitro group
Benzofuran derivativePhenoxide (after potential hydrolysis and decarboxylation)Intramolecular nucleophilic substitution of the bromo group

Studies on analogous 2-nitrophenylacetate derivatives have shown that the choice of base and reaction conditions can influence the outcome of the cyclization, sometimes leading to the formation of different heterocyclic scaffolds. organic-chemistry.org The presence of the bromo substituent at the 4-position may also affect the regioselectivity of the cyclization and the stability of the resulting products.

Computational Chemistry Studies for Molecular Insights

Quantum Chemical Characterization of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures and energies. A typical study would involve geometry optimization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The selection of the functional and basis set is a critical step that balances computational cost with accuracy. Regrettably, no published studies were found that report the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound derived from DFT calculations.

Validation of Theoretical Models with Experimental Structural Data

The accuracy of computational models is typically validated by comparing the calculated geometric parameters with experimental data, most commonly obtained from X-ray crystallography. This comparison is essential to confirm that the chosen theoretical level accurately represents the real-world structure of the molecule. As no experimental crystallographic data or theoretical calculations for this compound were found in the searched literature, a validation of theoretical models is not possible at this time.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties.

Homo-LUMO Gap Analysis and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Computational studies on related nitroaromatic compounds often report these energy values and analyze the nature of electronic transitions, typically with Time-Dependent DFT (TD-DFT). However, for this compound, specific values for EHOMO, ELUMO, and the energy gap have not been reported in the available literature.

Interactive Data Table: Frontier Molecular Orbital Energies (Hypothetical) No data is available for this compound. The table below is a template illustrating how such data would be presented.

Prediction of Electrophilic and Nucleophilic Sites

The distribution of the HOMO and LUMO across the molecule helps in identifying the likely sites for nucleophilic and electrophilic attack, respectively. The HOMO is typically localized on electron-rich regions, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient areas, indicating sites for nucleophilic attack. Without computational data for this compound, a predictive analysis of its reactive sites based on FMOs cannot be conducted.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites. In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential. Analysis of MEP maps for nitroaromatic compounds often highlights the electronegative oxygen atoms of the nitro group as sites of negative potential. researchgate.netimist.maresearchgate.net However, no specific MEP map or analysis for this compound has been published.

Investigation of Inter- and Intramolecular Interactions

The three-dimensional structure and crystal packing of this compound are governed by a network of non-covalent interactions.

In the absence of strong hydrogen bond donors like hydroxyl (-OH) or amine (-NH₂) groups, the intermolecular interactions in solid-state this compound are likely dominated by weaker hydrogen bonds.

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical studies are instrumental in mapping the pathways of chemical reactions, identifying intermediate species, and characterizing the high-energy transition states that connect them. While specific theoretical elucidations for this compound are not detailed in the available literature, its reactivity can be predicted based on its functional groups, and the mechanisms can be modeled using established computational methods.

The molecule is susceptible to several key types of reactions:

Ester Hydrolysis : The ethyl acetate (B1210297) group can be hydrolyzed under acidic or basic conditions to yield 4-bromo-2-nitrophenylacetic acid and ethanol (B145695).

Nitro Group Reduction : The nitro group can be reduced to an amino group, a common transformation for nitroaromatic compounds.

Nucleophilic Aromatic Substitution : The bromine atom on the activated aromatic ring can be replaced by various nucleophiles.

Computational studies, typically using Density Functional Theory (DFT), on analogous compounds like p-nitrophenyl acetate have provided deep insights into these mechanisms. acs.orgresearchgate.net For ester hydrolysis, theoretical models are used to investigate the reaction pathway, determining whether it proceeds via a concerted mechanism or a stepwise process involving a distinct tetrahedral intermediate. semanticscholar.orgacs.orgmdpi.com These calculations map the potential energy surface of the reaction, allowing for the identification of the transition state structure—the highest energy point along the reaction coordinate. diva-portal.org The geometry and energy of this transition state are critical for determining the reaction's kinetic feasibility. Similar computational approaches could be applied to this compound to model its hydrolysis, reduction, and substitution reactions, providing a detailed understanding of the transition state structures and the energetic barriers involved in each mechanistic step.

Advanced Spectroscopic and Spectrometric Characterization

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)

While the molecular weight of Ethyl 2-(4-bromo-2-nitrophenyl)acetate is calculated to be 288.10 g/mol , specific experimental data from High-Resolution Mass Spectrometry (HRMS) or Electrospray Ionization (ESI-MS) to confirm the exact mass and elemental composition is not documented in available resources.

Tandem Mass Spectrometry for Elucidating Fragmentation Pathways

No studies detailing the tandem mass spectrometry (MS/MS) analysis of this compound have been found. Consequently, its specific fragmentation pathways upon collision-induced dissociation cannot be described.

Infrared Spectroscopy (IR) for Functional Group Identification

Published experimental Infrared (IR) spectroscopy data for this compound is unavailable. This data would be used to identify characteristic absorption bands for its functional groups, such as the carbonyl (C=O) of the ester, the nitro group (NO₂), and C-Br bonds.

X-ray Diffraction (XRD) for Solid-State Structural Confirmation

There is no record of single-crystal X-ray diffraction analysis for this compound in the scientific literature. Therefore, information regarding its crystal system, space group, unit cell dimensions, and precise solid-state conformation is not known.

Single-Crystal X-ray Diffraction Analysis of Related Derivatives

While specific single-crystal X-ray diffraction data for this compound is not extensively detailed in publicly available literature, analysis of closely related derivatives provides significant insight into the expected molecular conformation and crystal packing.

Studies on compounds such as ethyl 2-(2-hydroxy-5-nitrophenyl)acetate reveal a monoclinic crystal system. nih.gov The crystal structure is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules together. nih.gov Similarly, the analysis of ethyl 4-nitrophenylacetate shows an orthorhombic crystal system, with two crystallographically independent molecules in the asymmetric unit connected by a C—H···O hydrogen bond. nih.gov The crystal structure, in this case, is further stabilized by an N—O···π contact. nih.gov

Another related derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate , was synthesized and its structure confirmed by single-crystal X-ray diffraction analysis. vensel.org This compound crystallizes in the monoclinic space group P21/n, with two independent molecules in the asymmetric unit. vensel.org The crystal packing is stabilized by both intramolecular C-H…O and C-H…N hydrogen bonds and intermolecular C-H…O hydrogen bonds. vensel.org Hirshfeld surface analysis indicated that H···H interactions were the most significant contributors to the intermolecular forces. vensel.org

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise measurement of bond lengths, bond angles, and torsional angles through X-ray crystallography allows for a definitive confirmation of the molecular structure. For related nitrophenylacetate derivatives, these parameters have been reported and are generally found to be within normal ranges. nih.govnih.gov

For the derivative ethyl 4-nitrophenylacetate , specific geometric parameters have been documented. The angles involving the acetate (B1210297) groups in the dimer structure are reported as 126.7 (4)°, 124.0 (4)°, 126.1 (4)°, and 123.1 (4)°. nih.gov The C—N bond lengths on the benzene (B151609) ring range from 1.202 (5) to 1.219 (4) Å. nih.gov The dihedral angle between the benzene ring planes of the two independent molecules is 19.2 (2)°. nih.gov

The table below summarizes selected crystallographic data for related derivatives, illustrating the typical geometric parameters observed in this class of compounds.

CompoundParameterValue
Ethyl 4-nitrophenylacetate nih.govAcetate Group Angle 1126.7 (4)°
Acetate Group Angle 2124.0 (4)°
C-N Bond Length Range1.202 (5) – 1.219 (4) Å
Benzene Ring Dihedral Angle19.2 (2)°
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate nih.govCrystal SystemMonoclinic
a11.066 (2) Å
b10.860 (2) Å
c8.6970 (17) Å
β97.85 (3)°

Coupled Chromatographic Techniques for Separation and Identification

Coupled chromatographic techniques are essential for the analysis of pharmaceutical starting materials and intermediates like this compound, enabling both qualitative and quantitative assessment of the compound and its potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

Impurity profiling is a critical step in the manufacturing of pharmaceutical products, mandated by regulatory authorities to ensure the safety and efficacy of the final drug substance. thermofisher.com Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for this purpose. thermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds. For impurity profiling, a sample of this compound would be vaporized and separated on a GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the molecular ion and its fragmentation patterns. nih.gov High-resolution accurate mass spectrometry (HRAM) coupled with GC can provide sub-ppm mass accuracy, allowing for the confident assignment of elemental compositions for unknown impurities. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is versatile and can analyze a wider range of compounds, including those that are non-volatile or thermally labile. The compound is first separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). eurl-pesticides.euresearchgate.net The eluent is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) can be employed to further fragment ions, aiding in the structural elucidation of the main component and any co-eluting impurities. lcms.cz The method allows for the detection and quantification of impurities even at very low levels. eurl-pesticides.eulcms.cz For complex mixtures, LC-MS analysis can identify various metabolites and related substances present in an ethyl acetate extract. researchgate.netresearchgate.net

The application of these techniques ensures the chemical integrity of this compound by identifying and quantifying any process-related impurities, starting materials, or degradation products, which is crucial for its use in subsequent pharmaceutical synthesis. thermofisher.com

Synthetic Transformations and Applications As Building Blocks

Utilization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate as a Chemical Intermediate

As a multifunctional building block, this compound serves as a starting material for synthesizing a range of organic compounds. The strategic positioning of the bromo, nitro, and ethyl acetate (B1210297) groups on the phenyl ring allows for sequential or orthogonal chemical modifications. For instance, the nitro group can be reduced to an amine, which can then undergo a host of further reactions such as diazotization or amide bond formation. The bromo substituent is a key handle for introducing new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions. Furthermore, the ester group can be hydrolyzed or transesterified to modulate solubility and reactivity. This strategic combination of reactive sites makes the compound a valuable precursor for creating libraries of compounds for drug discovery and other applications.

Reactions Involving the Ester Moiety

The ethyl ester group is a key functional handle that can be readily transformed into other functionalities, most commonly a carboxylic acid or another ester.

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(4-bromo-2-nitrophenyl)acetic acid. This transformation is typically achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method, involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion. A subsequent acid-base reaction between the carboxylic acid and the ethoxide, as well as the basic conditions, results in the formation of the carboxylate salt. The final carboxylic acid is obtained by acidification of the reaction mixture with a strong acid like hydrochloric acid.

Acid-Catalyzed Hydrolysis: This is an equilibrium process that can be driven to completion by using a large excess of water. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol (B145695) and the formation of the carboxylic acid.

ReactionReagentsProduct
Base-Catalyzed Hydrolysis1. NaOH (aq), Heat 2. HCl (aq)2-(4-bromo-2-nitrophenyl)acetic acid
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., H₂SO₄/H₂O), Heat2-(4-bromo-2-nitrophenyl)acetic acid

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This reaction is also an equilibrium process and is typically driven forward by using a large excess of the new alcohol, which often serves as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of this compound is protonated, activating the ester toward nucleophilic attack by a different alcohol (R'-OH). youtube.com A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated, yielding the new ester and regenerating the acid catalyst. youtube.com

Base-Catalyzed Transesterification: This method involves a strong base, typically the alkoxide corresponding to the new alcohol (R'O⁻). masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, eliminating an ethoxide ion to form the new ester. masterorganicchemistry.com

Catalyst TypeGeneral ReagentsIntermediateProduct
Acid-CatalyzedR'-OH, H₂SO₄ (cat.)Protonated Tetrahedral IntermediateThis compound
Base-CatalyzedR'-OH, NaOR' (cat.)Tetrahedral Alkoxide IntermediateThis compound

Transformations of the Aromatic Bromo Substituent

The bromine atom on the aromatic ring is an excellent leaving group and a versatile handle for forming new bonds, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group ortho to the reaction site and para to the bromine atom stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. numberanalytics.comlibretexts.org This stabilization significantly facilitates the displacement of the bromide ion by a wide range of nucleophiles.

The SNAr mechanism involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing the bromine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group. echemi.com

Elimination: The aromaticity is restored by the departure of the bromide leaving group, resulting in the substituted product.

A variety of nucleophiles can be employed in this reaction, leading to diverse products.

NucleophileProduct Class
Amines (R-NH₂)N-Aryl Amines
Alkoxides (RO⁻)Aryl Ethers
Thiolates (RS⁻)Aryl Thioethers
Cyanide (CN⁻)Aryl Nitriles

The carbon-bromine bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. organic-chemistry.org In this case, this compound would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃). organic-chemistry.orgjeolusa.com This reaction is highly valued for its tolerance of a wide range of functional groups and its use of generally non-toxic boron reagents.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes (e.g., acrylates, styrenes) in the presence of a palladium catalyst and a base (e.g., triethylamine). wikipedia.orgyoutube.com This reaction is a key method for the synthesis of substituted olefins and is widely used in the production of complex organic molecules. nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst SystemBaseTypical Product
Suzuki CouplingAryl/Vinyl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Na₂CO₃Biaryl or Styrenyl derivative
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂/LigandEt₃N, K₂CO₃Substituted Alkene derivative
Buchwald-Hartwig AminationAmine (R₂NH)Pd Catalyst/LigandNaOt-Bu, Cs₂CO₃N-Aryl Amine derivative

Reactivity and Reductions of the Nitro Group

The nitro group is a key functional group in this compound, offering a gateway to a range of amino derivatives through reduction. The selective reduction of the nitro group in the presence of other reducible functionalities, such as the ester and the aryl bromide, is a critical step in its synthetic applications.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. rushim.ru This transformation is of significant industrial importance. rushim.ru Various metal catalysts are effective for this purpose, with platinum and palladium being among the most common. mcmaster.carsc.org The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity. For instance, platinum nanoparticles have shown promise as effective catalysts for the hydrogenation of nitroaromatics, demonstrating good activity and a degree of selectivity. rushim.ru Similarly, palladium-based catalysts, including nanostructured palladium, are highly effective for the hydrogenation of nitroarenes under mild conditions, often showing excellent reactivity and reusability. edu.krdbohrium.com

Table 1: Comparison of Catalytic Systems for Nitroarene Hydrogenation

Catalyst Support Typical Conditions Advantages
Platinum (Pt) Carbon, Alumina H₂, low temperature and pressure High activity, good selectivity. rushim.ruijche.com
Palladium (Pd) Carbon, Silica H₂, ambient temperature and pressure High reactivity, excellent reusability. edu.krd
Sulfided Platinum Carbon H₂, low temperature and pressure High chemoselectivity, minimizes hydrodehalogenation. ijche.com

The primary product of the catalytic hydrogenation of this compound is the corresponding amino derivative, ethyl 2-(2-amino-4-bromophenyl)acetate. Careful selection of the catalyst is crucial to prevent unwanted side reactions, such as hydrodehalogenation (the removal of the bromine atom).

Achieving chemoselectivity in the reduction of nitroaryl compounds containing other reducible groups is a significant challenge in organic synthesis. rushim.ru While catalytic hydrogenation can be selective, other methods are also employed to avoid the reduction of sensitive functional groups.

One effective strategy involves the use of metal-hydride systems. For instance, a combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to be a highly selective system for the reduction of the nitro group in the presence of an ester functionality. scilit.com This method provides the desired amino compounds in excellent yields and represents a practical approach for the synthesis of ester-substituted aromatic amines. scilit.com

Another common and cost-effective method for the selective reduction of nitro groups is the use of a metal in the presence of an acid or a salt. A well-established procedure utilizes iron powder in an acidic medium, such as acetic acid or in the presence of ammonium (B1175870) chloride. mdpi.comresearchgate.net For example, the reduction of a structurally similar compound, ethyl p-nitrophenoxy acetate, is effectively accomplished using a mixture of iron and ammonium chloride in an ethanol/water solvent system, yielding the corresponding aminophenoxy acetate. mdpi.com This method is advantageous due to its mild conditions and the avoidance of high-pressure hydrogen gas.

Synthesis of Complex Heterocyclic Scaffolds

The derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds. The amino group, generated from the reduction of the nitro group, can participate in intramolecular cyclization reactions to form fused ring systems.

The synthesis of 1,4-benzoxazine derivatives can be achieved from precursors structurally related to this compound. A key synthetic route involves the intramolecular cyclization of an ortho-aminophenol derivative. For example, the reduction of ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate using iron powder in glacial acetic acid leads to the formation of an intermediate amine. researchgate.net This amine then undergoes an intramolecular Michael addition reaction to yield ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate. researchgate.net This cyclization demonstrates a powerful strategy for constructing the 1,4-benzoxazine core. researchgate.net

Similarly, related bromo-ester compounds can be utilized to synthesize pyrrol-2-one derivatives. The reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with substituted anilines, such as 2-nitroaniline (B44862) or 4-bromoaniline, results in the formation of 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net This reaction proceeds through an initial N-alkylation followed by a C-amination/cyclization sequence to build the tetramic acid derivatives. researchgate.net

Table 2: Synthesis of Heterocycles from Related Substrates

Starting Material Reagents Product Heterocyclic Core
Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate Fe, Acetic Acid Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate 1,4-Benzoxazine
Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate 2-Nitroaniline 4-Hydroxy-1-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one Pyrrol-2-one
Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate 4-Bromoaniline 1-(4-Bromophenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one Pyrrol-2-one

Nitrones are valuable 1,3-dipoles used in cycloaddition reactions to synthesize five-membered heterocycles. nih.gov While not a direct transformation of this compound, related synthetic strategies can be envisioned. One approach to nitrone synthesis involves the partial reduction of a nitroarene to the corresponding phenylhydroxylamine, which is then condensed with an aldehyde or ketone. edu.krdbohrium.com For example, nitrobenzene (B124822) derivatives can be reduced with zinc dust in the presence of ammonium chloride to yield phenylhydroxylamines, which subsequently react with various benzaldehydes to form the target nitrones. edu.krdbohrium.com

A more recent method involves a single-step synthesis of nitrones from benzyl (B1604629) halides and nitrosoarenes, a reaction catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) that proceeds via the in-situ generation of pyridinium (B92312) ylides. mcmaster.caedu.krd This umpolung approach reverses the typical polarity of the benzylic carbon, allowing it to act as a nucleophile. mcmaster.ca Although this specific reaction utilizes a nitrosoarene rather than a nitroarene, it highlights the utility of pyridinium ylides in C-N bond formation relevant to nitrone synthesis. mcmaster.ca

Stereoselective Transformations and Chiral Synthesis Applications

The methylene (B1212753) group in this compound, situated between the ester and the nitro-substituted aromatic ring, is activated and can be deprotonated to form a prochiral enolate. This feature makes it a suitable substrate for stereoselective transformations to generate chiral molecules.

A powerful technique for the asymmetric synthesis of α-amino acids is the enantioselective alkylation of glycine (B1666218) derivatives under phase-transfer catalysis (PTC). This methodology typically employs a prochiral glycine Schiff base, which is deprotonated under basic conditions in a biphasic system. A chiral phase-transfer catalyst, often a derivative of cinchona alkaloids or a structurally rigid chiral spiro-ammonium salt, then transports the enolate into the organic phase where it reacts with an alkylating agent enantioselectively.

Given the structural similarity of the enolate derived from this compound to that of protected glycine derivatives, it is a candidate for asymmetric alkylation using chiral phase-transfer catalysts. Such a reaction would introduce a new substituent at the α-position in a stereocontrolled manner, providing access to non-natural, enantiomerically enriched α-aryl-α-amino acid precursors after subsequent reduction of the nitro group and manipulation of the ester. This approach is a cornerstone in the synthesis of both natural and unnatural amino acids, which are vital building blocks for pharmaceuticals.

Q & A

(Basic) What synthetic methodologies are recommended for preparing ethyl 2-(4-bromo-2-nitrophenyl)acetate, and how can reaction byproducts be minimized?

Answer:
The compound can be synthesized via reductive condensation or esterification. For example, TiCl₃-mediated reductive coupling (analogous to ’s methyl ester synthesis) is effective, yielding ~87% for structurally similar bromonitrophenyl acetates. Key steps include:

  • Reaction Optimization : Use anhydrous conditions and stoichiometric TiCl₃ to reduce nitro intermediates while preserving the bromo substituent.
  • Purification : Flash chromatography (PE/EtOAc, 85:15) resolves ester derivatives from halogenated byproducts. Monitor via TLC (Rf ~0.5 in PE/EtOAc 80:20).
  • Byproduct Analysis : HRMS and ¹H/¹³C NMR (e.g., δ 8.20 ppm for aromatic protons, 169.9 ppm for carbonyl carbons) confirm purity .

(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.2 ppm) and ester carbonyls (δ ~170 ppm). Substituent effects from bromo and nitro groups split aromatic signals (e.g., dd at J = 8.2 Hz) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₁₀H₁₁BrNO₄⁺: 297.00). APCI/QTOF ensures resolution of isotopic patterns for bromine (¹⁰⁹Br/⁸¹Br).
  • GC-MS : Compare retention indices and fragmentation patterns with ethyl acetate derivatives (e.g., m/z 88 for ethyl fragment loss) .

(Advanced) How can crystallographic data for this compound be refined using SHELXL, and what challenges arise from halogen/nitro substituents?

Answer:

  • Space Group Determination : Use SHELXT to automate Laue group identification from single-crystal data. Bromine’s strong anomalous scattering aids phasing .
  • Refinement : SHELXL’s constraints manage anisotropic displacement parameters (ADPs) for bromine and nitro groups. Apply TWIN/BASF commands for twinned crystals .
  • Validation : Check for overfitting using R1/wR2 ratios (<0.05/0.15). The nitro group’s planarity may require DFIX restraints on O-N-O angles .

(Advanced) How does the bromo-nitro substitution pattern influence regioselectivity in subsequent reactions (e.g., nucleophilic aromatic substitution)?

Answer:

  • Electronic Effects : The nitro group meta-directs electrophiles, while bromine’s inductive effect deactivates the ring.
  • Methodology :
    • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces.
    • Validate via Hammett σ⁺ correlations using substituted aryl acetates.
    • Monitor reaction kinetics (UV-Vis or LC-MS) to track intermediate formation .

(Advanced) What thermodynamic stability considerations apply to this compound under reflux or photolytic conditions?

Answer:

  • Thermal Stability : The ester group’s solvolysis (ΔH° ~1543 kJ/mol for ethyl acetate analogs) necessitates inert atmospheres during reflux .
  • Photodegradation : Nitro groups undergo photoreduction; use amber glassware and monitor via HPLC-PDA (λ = 254 nm) .
  • Kinetic Studies : Conduct TGA/DSC to determine decomposition thresholds (>200°C typical for nitroaromatics).

(Basic) What safety protocols are recommended for handling brominated intermediates during synthesis?

Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact with brominated acetates.
  • Ventilation : Use fume hoods to mitigate volatile organic compounds (VOCs).
  • Spill Management : Neutralize brominated waste with NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.